molecular formula C9H17NO B13186193 3-Methyl-1-(pyrrolidin-3-yl)butan-2-one

3-Methyl-1-(pyrrolidin-3-yl)butan-2-one

Cat. No.: B13186193
M. Wt: 155.24 g/mol
InChI Key: LMNSFEOYXGEWEK-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrrolidin-3-yl)butan-2-one is an organic compound that belongs to the class of valine derivatives It is characterized by a pyrrolidine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This sequence of reactions includes addition, oximization, and esterification, which are carried out under moderate reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrrolidin-3-yl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(pyrrolidin-3-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrrolidin-3-yl)butan-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a butanone backbone. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-3-ylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)9(11)5-8-3-4-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

LMNSFEOYXGEWEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1CCNC1

Origin of Product

United States

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